molecular formula C9H8ClNO B12955931 2-(Chloromethyl)-3-methoxybenzonitrile

2-(Chloromethyl)-3-methoxybenzonitrile

Cat. No.: B12955931
M. Wt: 181.62 g/mol
InChI Key: RXAKFEXDCQYTMM-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-3-methoxybenzonitrile is an organic compound with the molecular formula C9H8ClNO It is a derivative of benzonitrile, featuring a chloromethyl group at the second position and a methoxy group at the third position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-3-methoxybenzonitrile typically involves the chloromethylation of 3-methoxybenzonitrile. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a zinc chloride catalyst . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to attack by the aromatic pi-electrons of the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves controlling the temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can also enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-3-methoxybenzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Substituted benzonitriles with various functional groups.

    Oxidation: 2-(Chloromethyl)-3-methoxybenzaldehyde or 2-(Chloromethyl)-3-methoxybenzoic acid.

    Reduction: 2-(Chloromethyl)-3-methoxybenzylamine.

Scientific Research Applications

2-(Chloromethyl)-3-methoxybenzonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme inhibition and as a building block for bioactive compounds.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-3-methoxybenzonitrile depends on its specific application. In biological systems, it may act by binding to enzymes or receptors, thereby inhibiting their activity or altering their function. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to potential therapeutic or toxic effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Chloromethyl)-3-hydroxybenzonitrile: Similar structure but with a hydroxyl group instead of a methoxy group.

    2-(Chloromethyl)-4-methoxybenzonitrile: Chloromethyl group at the second position and methoxy group at the fourth position.

    3-(Chloromethyl)-4-methoxybenzonitrile: Chloromethyl group at the third position and methoxy group at the fourth position.

Uniqueness

2-(Chloromethyl)-3-methoxybenzonitrile is unique due to the specific positioning of the chloromethyl and methoxy groups, which influence its reactivity and interaction with other molecules. This unique structure allows for selective reactions and applications that may not be possible with other similar compounds.

Properties

Molecular Formula

C9H8ClNO

Molecular Weight

181.62 g/mol

IUPAC Name

2-(chloromethyl)-3-methoxybenzonitrile

InChI

InChI=1S/C9H8ClNO/c1-12-9-4-2-3-7(6-11)8(9)5-10/h2-4H,5H2,1H3

InChI Key

RXAKFEXDCQYTMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1CCl)C#N

Origin of Product

United States

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